molecular formula C11H10N2O3 B13935081 8-Methoxy-3-methylcinnoline-6-carboxylic acid

8-Methoxy-3-methylcinnoline-6-carboxylic acid

Katalognummer: B13935081
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: LIHJJKUXKNAAQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-3-methylcinnoline-6-carboxylic acid is a heterocyclic organic compound that belongs to the cinnoline family Cinnolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylcinnoline-6-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methylcinnoline with methoxy-substituted reagents in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-3-methylcinnoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the cinnoline ring, modifying its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can result in various functionalized cinnoline compounds.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-3-methylcinnoline-6-carboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 8-Methoxy-3-methylcinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    8-Methoxycoumarin-3-carboxamide: Known for its anticancer properties.

    8-Hydroxyquinoline: Exhibits antimicrobial and anticancer activities.

    3-Methylcinnoline: A precursor in the synthesis of various cinnoline derivatives.

Uniqueness: 8-Methoxy-3-methylcinnoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

8-methoxy-3-methylcinnoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(14)15)5-9(16-2)10(7)13-12-6/h3-5H,1-2H3,(H,14,15)

InChI-Schlüssel

LIHJJKUXKNAAQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.